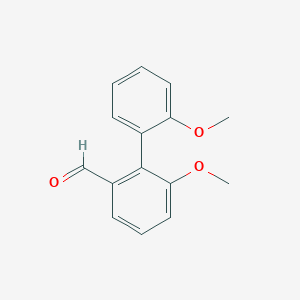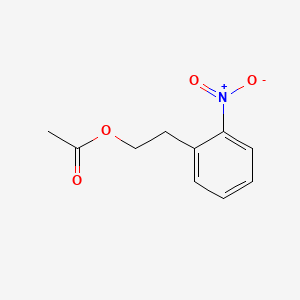
o-Nitrophenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrophenethyl acetate, also known as Benzeneethanol, 2-nitro-, acetate, is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . It is an ester derived from the reaction between o-nitrophenol and acetic acid. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Nitrophenethyl acetate can be synthesized through the esterification of o-nitrophenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
o-Nitrophenethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: o-Nitrophenethyl alcohol.
Reduction: o-Nitrophenol and acetic acid.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
o-Nitrophenethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenethyl group into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of o-nitrophenethyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release acetic acid, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: An ester with a similar structure but without the nitro group.
Vinyl acetate: An ester used in the production of polymers and resins.
Benzyl acetate: An ester with a similar aromatic structure but different functional groups
Uniqueness
o-Nitrophenethyl acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68966-79-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
JTDNAYJQWWTNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


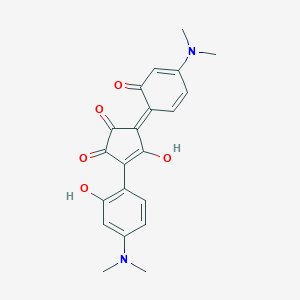
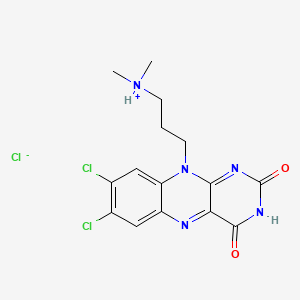
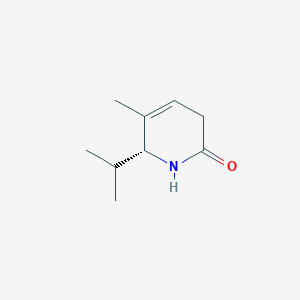
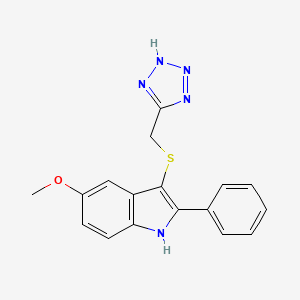
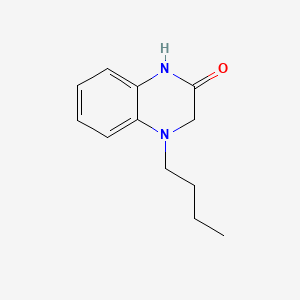
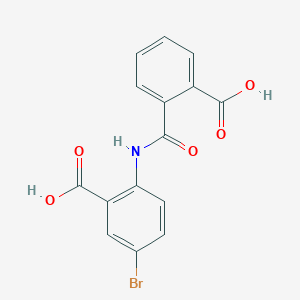
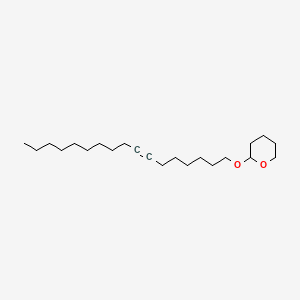
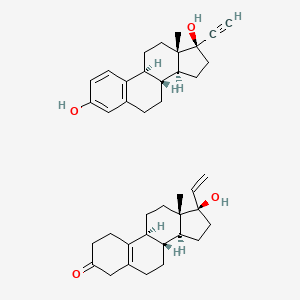
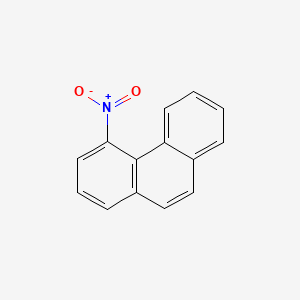
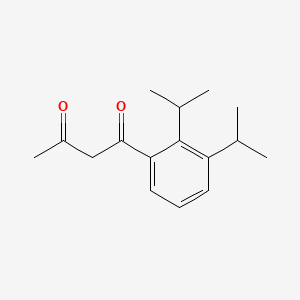
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
